molecular formula C6H3BrClIO2S B14061010 3-Bromo-5-iodobenzenesulfonyl chloride

3-Bromo-5-iodobenzenesulfonyl chloride

Cat. No.: B14061010
M. Wt: 381.41 g/mol
InChI Key: CFHVZEGNWSHPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-iodobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3BrClIO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine and iodine atoms at the 3 and 5 positions, respectively. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-iodobenzenesulfonyl chloride typically involves the sulfonylation of 3-bromo-5-iodobenzene. One common method is to react 3-bromo-5-iodobenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-iodobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

    Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

3-Bromo-5-iodobenzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules, such as peptides and proteins, to study their functions and interactions.

    Medicine: It is involved in the synthesis of potential drug candidates, particularly in the development of inhibitors for enzymes and receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds, depending on the nucleophile involved. The molecular targets and pathways depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    3-Bromobenzenesulfonyl Chloride: Lacks the iodine substituent, making it less reactive in certain coupling reactions.

    5-Iodobenzenesulfonyl Chloride: Lacks the bromine substituent, which can affect its reactivity and selectivity in chemical reactions.

    4-Bromo-2-iodobenzenesulfonyl Chloride: Has different substitution patterns, leading to different reactivity and applications.

Uniqueness

3-Bromo-5-iodobenzenesulfonyl chloride is unique due to the presence of both bromine and iodine substituents, which enhance its reactivity and versatility in chemical synthesis. This dual substitution allows for selective functionalization and the formation of complex molecules that are not easily accessible with other sulfonyl chlorides.

Properties

Molecular Formula

C6H3BrClIO2S

Molecular Weight

381.41 g/mol

IUPAC Name

3-bromo-5-iodobenzenesulfonyl chloride

InChI

InChI=1S/C6H3BrClIO2S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3H

InChI Key

CFHVZEGNWSHPOM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)I)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.